2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 19506-89-9
VCID: VC21281300
InChI: InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)
SMILES: CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid

CAS No.: 19506-89-9

Cat. No.: VC21281300

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid - 19506-89-9

Specification

CAS No. 19506-89-9
Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid
Standard InChI InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)
Standard InChI Key RMOSZIHTPMEZAP-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Properties and Structure

Basic Information

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid is an organic compound with several synonyms in chemical literature. It represents an important class of phthalimide derivatives with various applications in medicinal chemistry. The compound is identified by its unique CAS registry number and distinctive molecular composition.

Table 1: Basic Chemical Information

ParameterValue
CAS Number19506-89-9
Molecular FormulaC14H15NO4
Molar Mass261.27 g/mol
MDL NumberMFCD00023057
Primary Synonym2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanoic acid

The compound contains a phthalimide scaffold (1,3-dioxoisoindoline) connected to a 4-methylpentanoic acid moiety through a nitrogen atom. This structural arrangement contributes to its unique chemical behavior and biological activity profile . The systematic nomenclature reflects its heterocyclic nature and the position of functional groups that influence its reactivity in various chemical and biological systems.

Physical Properties

The physical properties of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid significantly influence its handling characteristics, purification methods, and potential applications in pharmaceutical formulations. These properties have been determined through experimental measurements and predictive computational methods.

Table 2: Physical Properties

PropertyValueDetermination Method
Physical StateSolidExperimental
Melting Point140 °CExperimental
Boiling Point426.4±28.0 °CPredicted
Density1.311±0.06 g/cm³Predicted
pKa3.65±0.21Predicted
Storage ConditionRoom TemperatureRecommended

The compound's relatively high melting point of 140°C indicates strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid groups . Its predicted boiling point suggests thermal stability up to high temperatures, which is advantageous for certain synthetic applications. The predicted pKa value of approximately 3.65 demonstrates the acidic nature of the carboxylic group, influencing its solubility profile in different pH environments and its potential for salt formation.

Structural Characteristics

The structural features of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid contribute significantly to its chemical reactivity and biological activities. The molecule consists of two primary structural components: a phthalimide ring system and a 4-methylpentanoic acid chain.

The phthalimide moiety (1,3-dioxoisoindoline) forms a planar, aromatic system with two carbonyl groups in positions 1 and 3. These carbonyl groups are electron-withdrawing, creating a partially positive charge on the nitrogen atom. The 4-methylpentanoic acid side chain introduces steric bulk and a terminal carboxylic acid group that can participate in hydrogen bonding and salt formation .

The presence of both aromatic and aliphatic regions creates an amphipathic character, potentially facilitating interactions with both hydrophobic and hydrophilic domains in biological systems. This structural duality is particularly important for its applications in medicinal chemistry, where such compounds often need to navigate diverse biological environments to reach their targets.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid can be achieved through several methodological approaches, each with specific advantages depending on the starting materials and desired scale. The most common synthetic routes involve reactions between phthalic anhydride derivatives and amino acids, particularly leucine.

One established method involves the condensation reaction between phthalic anhydride and leucine (4-methylpentanoic acid) under thermal conditions. This process typically results in the formation of the N-phthaloyl derivative through nucleophilic attack of the amino group on the anhydride carbonyl, followed by dehydration .

Alternative synthetic approaches may involve:

  • Reaction of phthalimide potassium salt with α-halo-4-methylpentanoic acid derivatives

  • Direct N-alkylation of phthalimide using appropriate halogenated precursors

  • Gabriel synthesis using phthalimide and subsequent alkylation

These approaches typically yield the target compound with varying degrees of purity, requiring subsequent purification steps such as recrystallization or column chromatography using mixtures of ethyl acetate and hexanes .

Reaction Conditions and Optimization

The successful synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid depends significantly on carefully controlled reaction conditions. Various parameters including temperature, solvent selection, catalyst, and reaction time affect both yield and purity.

A typical synthetic procedure involves the following steps and conditions:

  • Reaction of leucine with phthalic anhydride in a suitable solvent (often acetic acid or toluene)

  • Heating at reflux temperature (110-140°C) for several hours (4-8 hours)

  • Cooling and precipitation of the product

  • Purification by recrystallization or column chromatography

For optimization purposes, researchers have explored modifications including microwave-assisted synthesis, which can significantly reduce reaction times while maintaining or improving yields . The use of catalysts such as zinc chloride or p-toluenesulfonic acid has also been reported to enhance the condensation reaction.

Purification methods typically involve column chromatography on silica gel using mixtures of ethyl acetate and hexanes as eluent systems. In some cases, the initially formed esters require hydrolysis with potassium carbonate in methanol to obtain the free carboxylic acid .

Biological Activities and Applications

Anticancer Properties

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid and its derivatives have demonstrated significant potential as anticancer agents. Research has indicated that compounds with phthalimide scaffolds often exhibit cytotoxic activity against various cancer cell lines, particularly when combined with specific functional groups that enhance their bioavailability and target specificity.

Studies have shown that amino acid conjugates of this compound can effectively target cancer cells that have developed resistance to conventional chemotherapeutic agents. For example, derivatives have been tested against cisplatin-resistant ovarian cancer cell lines (A2780CISR) with promising results . Some derivatives demonstrated superior inhibition in resistant cells compared to parent cells, suggesting potential applications in addressing chemotherapeutic resistance.

The molecular mechanism underlying the anticancer activity appears to involve multiple cellular networks implicated in cancer development, including oxidative stress modulation and interference with cellular signaling pathways. Docking studies have confirmed significant binding affinities with multiple protein targets in cancer-related signaling cascades .

Antiviral Activity

Compounds based on the 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid scaffold have shown promising antiviral properties, particularly against herpes simplex virus (HSV). Research on structural analogs and derivatives has demonstrated their potential as novel antiviral agents.

Several derivatives exhibit potent anti-herpes simplex virus activity with high selectivity indices, indicating favorable therapeutic windows. For instance, novel 1,3,4-thiadiazine derivatives synthesized via chemical optimization have demonstrated marked inhibition against HSV-1 and HSV-2, with IC50 values as low as 77.04 μg/ml and 30.00 μg/ml, respectively .

These compounds generally display low cytotoxicity against normal human cells, resulting in high selectivity indices. This favorable safety profile makes them attractive candidates for further development as antiviral therapeutics. The antiviral mechanism appears to involve interference with viral replication processes, though the exact molecular targets require further elucidation.

Applications in Organometallic Chemistry

One of the notable applications of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid is in the synthesis of bioactive organometallic complexes. The compound's carboxylic acid group provides an excellent site for coordination with various metal centers, leading to the development of metal complexes with enhanced biological activities.

Research has demonstrated the synthesis of monomer, dimer, tricyclohexyl- and triphenyl-tin(IV) complexes with this phthalimide derivative. These complexes have been characterized through various spectroscopic techniques including FT-IR, CHN analysis, and NMR spectroscopy . The resulting organometallic compounds exhibit diverse bioactivities including:

  • Anti-tumor (phytotoxic) properties

  • Anti-yeast activity

  • Effects on blood pressure and heart rate

  • Bactericidal and fungicidal properties

  • Analgesic activities

Notably, while the ligand itself shows excellent analgesic activity, the dimeric tin complex exhibits strong biocidal and excellent anti-tumor behavior. This demonstrates how coordination to metal centers can significantly modify and often enhance the biological activities of the parent compound .

Structure-Activity Relationships and Molecular Modeling

Structure-Activity Correlations

Understanding the relationship between the structural features of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid and its biological activities is crucial for rational drug design and optimization. Research has identified several key structural elements that contribute to its various bioactivities.

The phthalimide core serves as a privileged structure in medicinal chemistry, contributing to multiple biological activities including anti-inflammatory, analgesic, and anticancer properties. The planar, aromatic nature of this moiety facilitates intercalation with DNA and interactions with various protein targets .

The 4-methylpentanoic acid side chain introduces lipophilicity and steric factors that influence membrane permeability and binding to target proteins. Modifications to this side chain can significantly alter the compound's biological profile, with branched alkyl groups often enhancing antimicrobial and anticancer activities.

The carboxylic acid functionality serves as both a hydrogen bond donor/acceptor and a site for derivatization, allowing for the creation of esters, amides, and other functional derivatives with modified pharmacokinetic properties .

Molecular Modeling Studies

Computational studies have provided valuable insights into the binding modes and potential mechanisms of action for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid and its derivatives. Molecular docking studies have been particularly informative in predicting interactions with biological targets.

Research has demonstrated that derivatives of this compound can effectively bind to multiple protein targets involved in cancer signaling pathways. The binding interactions typically involve:

  • Hydrogen bonding between the carboxylic acid group and polar amino acid residues

  • π-π stacking interactions between the phthalimide aromatic system and aromatic amino acids

  • Hydrophobic interactions between the methylpentanoic side chain and lipophilic protein pockets

Additionally, computational studies for prediction of absorption, distribution, metabolism, and excretion (ADME) properties have been performed using parameters such as topological polar surface area and Lipinski's rule of five . These studies help in optimizing the drug-like properties of derivatives and guide structural modifications to enhance bioavailability and pharmacokinetic profiles.

Some derivatives have shown potential activity against the parasitic enzyme cruzain, which is a validated target for Chagas disease treatment. Enzyme kinetics assays monitoring the cleavage of fluorogenic substrates have been employed to evaluate the inhibitory potency against cruzain, with structure-based design approaches guiding the development of optimized inhibitors .

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